molecular formula C9H6ClF3O2 B1356048 4-Methoxy-2-(trifluoromethyl)benzoyl chloride CAS No. 98187-17-8

4-Methoxy-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B1356048
CAS No.: 98187-17-8
M. Wt: 238.59 g/mol
InChI Key: MYGJNVNUYJLTOZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a reactive acylating agent . Its primary targets are carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions, serving as intermediates in the synthesis of a wide range of compounds.

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, this compound reacts with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . This interaction results in the formation of new bonds and the modification of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity suggests that it may be sensitive to factors such as pH and the presence of nucleophiles. Additionally, it should be stored under dry inert gas, protected from humidity and water, and used only in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)benzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carboxylic acids, alcohols, and amines to form carboxylic anhydrides, esters, and amides . These interactions are essential for the formation of various biochemical compounds and intermediates.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interactions with proteins and enzymes can result in changes in gene expression and metabolic activities. For example, it can undergo nucleophilic addition-elimination reactions, which are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature but can degrade over time, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical properties, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is crucial for its safe application in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments .

Preparation Methods

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-Methoxy-2-(trifluoromethyl)benzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGJNVNUYJLTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560874
Record name 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98187-17-8
Record name 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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